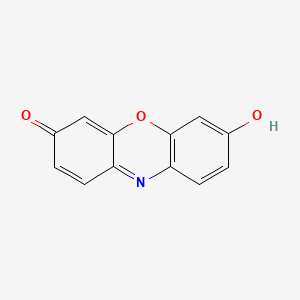

Resorufin

描述

Historical Context of Resorufin Utilization in Scientific Inquiry

The use of resazurin (B115843), which is irreversibly reduced to this compound by metabolically active cells, as an indicator of cell viability dates back to 1929 when it was first employed to quantify bacterial content in milk. wikipedia.org This early application laid the groundwork for the broader adoption of the resazurin-resorufin system in scientific inquiry. Over time, the unique properties of this compound itself were recognized, leading to its direct use and the development of this compound-based probes for various applications. rsc.orgresearchgate.net The resazurin-resorufin system has been used for over a decade to quantify surface water-sediment interactions and microbial metabolic activity in stream ecosystems, highlighting its historical use in environmental science as well. researchgate.net

Significance of this compound in Modern Biochemical and Molecular Biology Research

In modern biochemical and molecular biology research, this compound holds significant importance primarily as a highly fluorescent molecule. cymitquimica.comresearchgate.netmedchemexpress.com Its red-shifted absorption and emission spectra, high fluorescence quantum yield, and large molar absorptivity make it an excellent reporter molecule. rsc.orgresearchgate.netmedchemexpress.comchemodex.com this compound is widely used in enzyme assay systems and as an indicator of cell viability. chemodex.com The conversion of the weakly fluorescent resazurin to the highly fluorescent this compound by metabolically active cells is a fundamental principle behind many cell viability assays. wikipedia.orgnih.govtaylorandfrancis.com Furthermore, this compound serves as a building block for the development of responsive fluorescent probes for detecting various bioactive species, including enzymes, reactive oxygen species (ROS), reactive nitrogen species (RNS), reactive sulfur species (RSS), and ions. rsc.orgresearchgate.net

Overview of this compound's Role as a Standard Fluorophore and Redox Indicator

This compound functions as both a standard fluorophore and a redox indicator. wikipedia.orgcymitquimica.com As a fluorophore, it exhibits strong fluorescence in the red spectral range, particularly at pH values above its pKa of approximately 5.8 or 6.0, where it exists in its anionic form. researchgate.netnih.govnih.gov This fluorescence can be readily detected and quantified, making it ideal for various fluorescence-based assays and imaging techniques. rsc.orgresearchgate.net

As a redox indicator, this compound participates in a reversible reduction to dihydrothis compound, a non-fluorescent compound. wikipedia.orgfrontiersin.org This reversible redox behavior allows this compound to be used to monitor changes in the redox potential of a system. wikipedia.org The irreversible reduction of resazurin to this compound is also a key aspect of its use as a redox indicator, particularly in assessing metabolic activity and cell viability, as this conversion is driven by intracellular reductases. wikipedia.orgnih.govnih.gov The color change associated with the reduction of resazurin to this compound (blue/purple to pink) also provides a colorimetric indication of redox status. wikipedia.org

Scope and Objectives of this compound Research

The scope of research involving this compound is broad, encompassing its use in fundamental biochemical studies, cell biology, microbiology, drug discovery, and environmental monitoring. wikipedia.orgrsc.orgresearchgate.netchemodex.comnih.govchemimpex.com Objectives often include:

Developing sensitive enzyme assays: this compound is used as a product or is released from a substrate upon enzymatic activity, allowing for continuous or endpoint fluorometric measurement. chemodex.comnih.govontosight.aiontosight.aicreative-enzymes.com

Assessing cell viability and metabolic activity: The reduction of resazurin to this compound is a widely accepted method for quantifying viable cells and their metabolic state. wikipedia.orgchemodex.comnih.govtaylorandfrancis.com

Creating fluorescent probes for specific analytes: this compound's scaffold is modified to create probes that become fluorescent upon interaction with target molecules like ROS, RNS, RSS, and ions. rsc.orgresearchgate.net

Investigating cellular processes: this compound-based probes are employed for real-time imaging and detection of various biological molecules and activities within cells. researchgate.netchemimpex.comontosight.ai

Monitoring environmental parameters: The resazurin-resorufin system is used to assess microbial activity and water-sediment interactions in ecosystems. wikipedia.orgresearchgate.net

Research objectives often aim to leverage this compound's optical and redox properties for enhanced sensitivity, specificity, and real-time monitoring in diverse biological and chemical systems. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSLDCABUXLXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060906 | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Resorufin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-78-9 | |

| Record name | Resorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESORUFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3NUS7K96S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Resorufin for Advanced Applications

Chemical Synthesis Methodologies of Resorufin and its Precursors

The primary precursor for this compound is resazurin (B115843) (7-hydroxy-10-oxidophenoxazin-10-ium-3-one). Resazurin itself is typically synthesized through the acid-catalyzed condensation of resorcinol (B1680541) and 4-nitrosoresorcinol (B147355) wikipedia.orgchemicalbook.com. This reaction involves the coupling of the two aromatic rings to form the phenoxazine (B87303) core structure. The process may involve the use of an oxidizing agent, such as manganese(IV) oxide, following the condensation wikipedia.org. Running the condensation in acidic conditions is crucial, while using alcohols can lead to lower yields wikipedia.org.

This compound (7-hydroxy-3H-phenoxazin-3-one) is then commonly obtained by the irreversible reduction of resazurin wikipedia.orgmdpi.compromega.comstemcell.comfrontiersin.org. This reduction is a key step in many applications, as resazurin is weakly fluorescent, while this compound is highly fluorescent, providing a "turn-on" fluorescence signal. In biological assays, this reduction is often mediated by metabolically active cells through the action of enzymes like NADPH dehydrogenase or NADH dehydrogenase wikipedia.orgmdpi.comnih.gov. Chemical reduction methods can also be employed in the laboratory setting to synthesize this compound from resazurin.

An alternative synthetic route to phenoxazine derivatives, which can be applied to this compound precursors, involves the reaction between nitrosoresorcinol derivatives and resorcinol derivatives, often in the presence of manganese dioxide and sulfuric acid at low temperatures. This process initially yields resazurin derivatives, which can then be converted to this compound derivatives google.comgoogle.com.

Synthetic Strategies for this compound Derivatives

The derivatization of this compound primarily focuses on modifying the hydroxyl group at the 7-position or introducing substituents onto the phenoxazine ring system. These modifications are designed to alter the spectral properties, solubility, reactivity, or targeting capabilities of the resulting compounds, enabling their use in more sophisticated applications.

Synthesis of this compound Acetate and Related Esters

This compound esters are a significant class of derivatives, commonly synthesized by the acylation of the hydroxyl group of this compound with a carboxylic acid or a reactive carboxylic acid derivative (e.g., acyl chloride, anhydride). A common synthetic approach involves the reaction of this compound with the desired carboxylic acid in the presence of coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) chemicalbook.comcapes.gov.br. This method allows for the formation of an ester linkage between the carboxylic acid and the 7-hydroxyl group of this compound.

Specific examples include the synthesis of this compound acetate, this compound butyrate, this compound octanoate, this compound dodecanoate, and this compound stearate (B1226849) nih.govchemicalbook.comcapes.gov.br. These esters often serve as fluorogenic substrates for esterase or lipase (B570770) enzymes. Upon enzymatic hydrolysis of the ester bond, the non-fluorescent or weakly fluorescent ester is cleaved, releasing the highly fluorescent this compound molecule.

Research findings on the enzymatic hydrolysis of this compound esters by enzymes like human pancreatic lipase (hPL) and lipoprotein lipase (LPL) provide insights into their utility as enzyme substrates nih.govcapes.gov.brresearchgate.net. For instance, studies have investigated the kinetic parameters of these reactions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Pancreatic Lipase (hPL) | This compound lauryl ester | - | - | nih.gov |

| Lipoprotein Lipase (LPL) | This compound butyrate | 1.36 | 0.89 | capes.gov.br |

| Lipoprotein Lipase (LPL) | EnzChek substrate | - | - | capes.gov.br |

| Adipose Triglyceride Lipase (ATGL) | NBD-labeled TAG | - | - | researchgate.net |

Note: Km and Vmax values may vary depending on assay conditions and enzyme source.

The synthesis of this compound esters with different acyl chain lengths allows for the investigation of enzyme substrate specificity chemicalbook.comcapes.gov.br.

Development of Dodecylthis compound (C12R) and Lipophilic Analogs

Dodecylthis compound (C12R) is a lipophilic analog of this compound that has been developed to address specific challenges in applications such as droplet-based assays rcin.org.placs.org. The increased lipophilicity, conferred by the dodecyl chain, helps to reduce the leakage of the fluorescent molecule from aqueous droplets into the oil phase, leading to improved assay performance, higher signal-to-noise ratio, and better accuracy over time compared to conventional this compound rcin.org.placs.org.

While detailed synthetic procedures for C12R were not explicitly detailed in the search results, its structure suggests it is likely synthesized by introducing a dodecyl group onto the this compound core or utilizing a dodecyl-substituted precursor like 4-dodecylresorcinol (B1360144) nih.gov in the synthesis of the phenoxazine system, followed by appropriate functional group transformations. The synthesis of a related compound, 2-fluoro-8-dodecylthis compound, has been reported, involving the fluorination of a dodecylthis compound derivative google.com.

Comparative studies have shown that C12R outperforms this compound in terms of signal stability and accuracy in droplet microfluidic bacterial assays rcin.org.placs.org.

| Feature | This compound | Dodecylthis compound (C12R) | Reference |

| General Fluorescence Intensity | + | – | acs.org |

| Detection Time | + | – | acs.org |

| Positive Droplet Differentiation Duration | – | + | acs.org |

| Sensitivity + Specificity | – | + | acs.org |

| Signal-to-Noise Ratio (SNR) | – | + | acs.org |

Fluorinated Resazurin Derivatives for In Vivo Studies

Fluorinated derivatives of resazurin and this compound have been synthesized to improve their properties for applications, particularly in vivo studies nih.govgoogle.comrcin.org.plgoogleapis.comnih.govthermofisher.comnih.gov. Electrophilic fluorination of resazurin under acidic conditions is a method used to introduce fluorine atoms onto the phenoxazine ring system, typically at positions ortho to the hydroxyl group nih.govgoogleapis.comthermofisher.comnih.gov. This can result in mono-, di-, and trifluorinated derivatives nih.govgoogleapis.com.

The introduction of fluorine atoms significantly impacts the chemical and spectral properties of these dyes. Fluorination can lead to a decrease in the pKa value, making the compounds more acidic googleapis.comnih.gov. This lower pKa can enhance the fluorescence intensity of the corresponding this compound derivative nih.gov. Furthermore, fluorination can cause a bathochromic shift in the absorption and emission maxima, moving the fluorescence towards the near-infrared (NIR) window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and increased tissue penetration mdpi.comnih.govthermofisher.comnih.gov. Fluorinated resorufins have also demonstrated improved photostability compared to their non-fluorinated counterparts rcin.org.plnih.gov.

Studies have characterized the spectral properties and pKa values of fluorinated resazurin and this compound derivatives. frontiersin.orgnih.gov.

| Compound | pKa | Excitation (nm) | Emission (nm) | Reference |

| This compound | 5.80 | 568 | 585 | frontiersin.orgnih.gov |

| Monofluorothis compound (MFRR) | 5.22 | 576 | 594 | frontiersin.orgnih.gov |

| Difluorothis compound (DFRR) | 4.36 | 588 | 601 | frontiersin.orgnih.gov |

These fluorinated derivatives, particularly 18F-labeled versions, are being explored for applications such as detecting tumor metabolic activity using techniques like Cerenkov imaging nih.govgoogleapis.comthermofisher.comnih.gov.

This compound-Derivatized Fluorescent Probes for Enzyme Specificity

This compound has been widely used as a core fluorophore for developing fluorescent probes that exhibit specificity towards particular enzymes or other analytes stemcell.comchemicalbook.comcapes.gov.brgoogle.comnih.govgeneseqtools.comnih.govrutgers.edu. This is achieved by conjugating this compound to a recognition moiety that is selectively cleaved or modified by the target enzyme or analyte. The design principle often relies on the fact that conjugation to the 7-hydroxyl group of this compound can quench its fluorescence, and the enzymatic or chemical cleavage of the linker releases the highly fluorescent this compound.

Examples include the this compound esters discussed earlier, which are substrates for esterases and lipases nih.govchemicalbook.comcapes.gov.br. Other recognition moieties can be attached to target different enzyme classes, such as glycosidases thermofisher.com. The choice of the recognition group dictates the specificity of the probe. For instance, a probe designed to detect cysteine utilized this compound conjugated to a nitrobenzofurazan (NBD) moiety nih.gov. Upon reaction with cysteine, an intramolecular rearrangement occurs, leading to the release of this compound and a fluorescence increase nih.gov.

The synthesis of these probes involves forming a cleavable linkage between this compound and the recognition element. This often utilizes standard coupling chemistries, such as ester formation, amide bond formation, or ether formation, depending on the functional groups present in the recognition moiety google.comgoogle.com.

Photoactivatable this compound Derivatives

Photoactivatable this compound derivatives are designed to be initially non-fluorescent or weakly fluorescent and become highly fluorescent upon irradiation with light of a specific wavelength. This property allows for precise spatial and temporal control of fluorescence, which is particularly useful in advanced microscopy techniques and the study of dynamic biological processes researchgate.netgoogleapis.comgoogle.com.

A common strategy for creating photoactivatable fluorophores, including this compound derivatives, is the introduction of a photolabile protecting group onto a key functional group responsible for fluorescence, such as the 7-hydroxyl group of this compound nih.gov. Upon irradiation with UV or visible light of an appropriate wavelength, the photolabile group undergoes cleavage, releasing the free, fluorescent this compound researchgate.netgoogleapis.comgoogle.com.

O-nitrobenzyl (oNB) derivatives are frequently used as photolabile protecting groups researchgate.netgoogleapis.com. Conjugating this compound with an o-nitrobenzyl bromide derivative, for example, can render it photoactivatable google.com. Irradiation at wavelengths typically in the UV range (e.g., 350-405 nm) can induce the cleavage of the o-nitrobenzyl group through a photocyclization mechanism, restoring the fluorescence of this compound researchgate.netgoogleapis.com.

These photoactivatable derivatives enable applications such as real-time detection of enzyme activity or tracking the dynamics of biomolecules in living cells with high spatiotemporal resolution google.com.

Mechanistic Understanding of this compound Derivatization Reactions

This compound (7-Hydroxy-3H-phenoxazin-3-one) can undergo various chemical modifications, including reduction, oxidation, and functional group transformations at its hydroxyl group, nitrogen atom, or the aromatic ring system. The mechanistic details of these reactions are key to controlling the formation and reactivity of this compound derivatives for specific applications.

One of the most well-studied reactions involving this compound is its reduction to dihydrothis compound (also known as hydrothis compound). This is a reversible two-electron process. wikipedia.orgresearchgate.net For instance, the reduction of this compound by sodium borohydride (B1222165) (NaBH4) has been investigated using quantum chemical theory. nih.govacs.orgresearchgate.net The proposed mechanism involves a nucleophilic addition of the borohydride anion (BH4-) to the carbonyl group of this compound. nih.govacs.orgresearchgate.net This is followed by a synchronous proton abstraction from a carbon atom and protonation of the nitrogen atom. nih.govacs.orgresearchgate.net The final step is a hydrolysis process that yields dihydrothis compound. nih.govacs.orgresearchgate.net Theoretical studies suggest that the countercation (Na+) and the solvation effect of water play significant roles in stabilizing the transition states and reducing the activation energy of the elementary steps in this reduction. nih.govacs.orgresearchgate.net The protonation of the nitrogen atom is thought to induce a change in the geometry of the molecule from planar to a Λ-type structure, which affects its optical properties, rendering dihydrothis compound non-fluorescent. nih.govacs.orgresearchgate.net

The formation of this compound itself often occurs through the reduction of resazurin (7-hydroxy-10-oxidophenoxazin-10-ium-3-one). wikipedia.orgfrontiersin.org This is typically an irreversible two-electron reduction. researchgate.netfrontiersin.org In biological contexts, this reduction is often catalyzed by cellular reductases, such as NADPH dehydrogenase or NADH dehydrogenase, utilizing NADPH or NADH as the reductant. wikipedia.org The mechanism involves the transfer of electrons to the resazurin molecule, leading to the cleavage of the N-O bond and the formation of the phenoxazine ring system of this compound.

Enzymatic reactions also play a significant role in the derivatization of this compound. For example, this compound derivatives with ester linkages can be substrates for esterase enzymes. The mechanism involves the hydrolysis of the ester bond, releasing the free this compound molecule. researchgate.netontosight.ai This principle is utilized in fluorogenic probes where the fluorescence of this compound is quenched when an ester group is present and "turned on" upon enzymatic cleavage. researchgate.netontosight.airhhz.net Similarly, this compound β-D-glucuronide serves as a substrate for β-glucuronidase, which catalyzes the hydrolysis of the glucuronide linkage, releasing fluorescent this compound.

Oxidative processes can also involve this compound or its precursors. The conversion of Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to this compound is a peroxidase-catalyzed oxidation reaction often used for hydrogen peroxide detection. nih.govnih.gov The mechanism involves one-electron oxidation of Amplex® Red, leading to the formation of radical species that disproportionate to yield this compound. nih.govnih.gov Studies using pulse radiolysis have characterized intermediates and determined rate constants for the oxidation of Amplex® Red by one-electron oxidants like azide (B81097) radical (N3•) and carbonate radical anion (CO3•−). nih.govnih.gov

Derivatization at the hydroxyl group of this compound is also common, leading to the formation of ethers and esters. For instance, 7-ethoxythis compound (B15458) (this compound ethyl ether) is a substrate for cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which catalyze the O-dealkylation reaction to produce this compound. sigmaaldrich.comabcam.comfishersci.com This enzymatic reaction involves the oxidative cleavage of the ether bond. While detailed mechanisms for the direct chemical synthesis of this compound ethers or esters from this compound were not extensively detailed in the search results, general esterification mechanisms typically involve the reaction of a carboxylic acid derivative with an alcohol (in this case, the hydroxyl group of this compound), often under acidic conditions, proceeding via nucleophilic attack and subsequent elimination steps. libretexts.orggeeksforgeeks.org

This compound can also be chemically modified to create fluorescent probes that respond to specific analytes. For example, a this compound-based probe for hydrazine (B178648) detection was synthesized by reacting this compound with 2-fluoro-5-nitrobenzoic acid to form an ester. rhhz.net The detection mechanism involves a nucleophilic addition-elimination reaction where hydrazine reacts with the ester group, releasing the fluorescent this compound. rhhz.net

The mechanistic understanding of these derivatization reactions is crucial for designing and optimizing assays and probes that utilize this compound's unique fluorescent properties. By controlling the chemical transformations of this compound, researchers can develop sensitive and selective tools for detecting enzymes, reactive species, and other molecules in various biological and chemical systems.

Key Reaction Mechanisms Involving this compound and its Derivatives

Resorufin in Enzymatic Assay Systems

Resorufin as a Substrate in Enzymatic Assays

This compound-based compounds serve as versatile substrates in a variety of enzymatic assays. These assays often rely on the principle that a non-fluorescent or weakly fluorescent this compound conjugate is cleaved by a specific enzyme, releasing the highly fluorescent this compound. This "turn-on" fluorescence signal allows for the real-time monitoring and quantification of enzyme activity.

Assays for Glucuronidation (UGT1a1)

This compound is employed as a representative substrate to study the glucuronidation activity of enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1) rsc.org. UGT1A1 is a key enzyme involved in the metabolism and detoxification of various endogenous substances, including bilirubin, and numerous xenobiotic compounds nih.gov. Glucuronidation by UGT1A1 involves the conjugation of a glucuronic acid moiety to a substrate, typically increasing its water solubility and facilitating its excretion from the body entrogen.com.

In assays utilizing this compound, the enzyme UGT1A1 catalyzes the conjugation of glucuronic acid to this compound, forming this compound glucuronide rsc.org. Unlike this compound, this compound glucuronide is reported to be non-fluorescent rsc.org. Therefore, the glucuronidation activity of UGT1A1 can be assessed by monitoring the loss of this compound fluorescence over time as it is converted to its non-fluorescent glucuronide conjugate rsc.org.

Research utilizing immobilized UGT1a1 enzymes in microfluidic reactors has demonstrated the conversion of this compound into this compound glucuronide. In one study, a yield of 0.47 µg of this compound glucuronide was obtained over 4 hours using immobilized UGT1a1 in a flow-through microreactor, which was significantly more than the 0.19 µg obtained in static test tube reactions over the same period rsc.org. The loss of this compound fluorescence was monitored to assess UGT1a1 activity in these microfluidic devices rsc.org.

Assays for Sulfonation (SULT1a1)

This compound is also used as a substrate to investigate the sulfonation activity of enzymes like Sulfotransferase 1A1 (SULT1A1) rsc.org. SULT1A1 is a cytosolic sulfotransferase that catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, forming a sulfate (B86663) conjugate researchgate.netuef.fi. Sulfonation typically increases the water solubility of compounds, aiding in their excretion uef.fi.

Similar to glucuronidation assays, SULT1A1 activity utilizing this compound as a substrate can be monitored by the decrease in this compound fluorescence as it is converted to this compound sulfate rsc.org. This compound sulfate is less fluorescent than this compound at the typical assay pH researchgate.net. Studies employing immobilized SULT1a1 in microfluidic reactors have shown the conversion of this compound to this compound sulfate rsc.org. For instance, a study reported a yield of 0.97 ± 0.26 µg of this compound sulfate over 2 hours using immobilized SULT1a1 in a flow-through system, compared to 0.22 µg in static reactions rsc.org. The loss of this compound fluorescence was used to assess SULT1A1 activity in these microreactors rsc.org.

While this compound is a suitable substrate for SULT1A1 assays based on fluorescence loss, some studies have noted the presence of a this compound sulfate-like contaminant in this compound stock, which can interfere with confirmation by techniques like LC-TQMS rsc.org. In such cases, alternative substrates like p-nitrophenol, which is also a classical SULT1A1 substrate, may be used for confirmation rsc.org.

Digital Enzyme Assays utilizing this compound-based Fluorogenic Substrates

This compound-based fluorogenic substrates are integral to the development of digital enzyme assays, particularly in microfluidic droplet platforms acs.orgrsc.org. Digital enzyme assays offer high sensitivity, enabling the quantification of biomolecules at extremely low concentrations, sometimes down to the single-molecule level nih.govnih.gov. These assays involve partitioning enzyme molecules into discrete, small-volume compartments (like attoliter or femtoliter droplets) containing a fluorogenic substrate rsc.orgnih.gov.

In these systems, a this compound-based substrate, which is often non-fluorescent or weakly fluorescent, is cleaved by the enzyme encapsulated within a droplet acs.org. This cleavage releases the highly fluorescent this compound molecule, causing the droplet to become fluorescent acs.org. By counting the number of fluorescent droplets, the absolute number of active enzyme molecules can be determined based on Poisson statistics rsc.org.

Examples of this compound-based fluorogenic substrates used in digital enzyme assays include this compound-β-D-galactopyranoside (RGP) for β-galactosidase and Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) which is converted to this compound in the presence of hydrogen peroxide and peroxidase acs.orgrsc.orgthermofisher.com. The Amplex Red reagent is a colorless substrate that yields highly fluorescent this compound upon reaction with H₂O₂ catalyzed by horseradish peroxidase (HRP) thermofisher.com. This reaction is utilized in coupled enzyme assays where the target enzyme produces H₂O₂ thermofisher.com.

Digital enzyme assays utilizing this compound allow for rapid detection due to the quick accumulation of fluorescent products in small reaction volumes nih.gov. They have been applied for detecting enzymes like β-galactosidase and alkaline phosphatase nih.govrsc.org. While this compound is widely used, a concern in droplet-based systems is the potential for dye leakage into the surrounding oil phase, which can reduce assay performance acs.org. Modified compounds like dodecylthis compound (C12R) have been explored as alternatives to mitigate this issue and maintain signal stability acs.orgrsc.org.

Detection of Endogenous Phosphatase Activity

This compound-based probes are valuable tools for detecting endogenous phosphatase activity, including alkaline phosphatase (ALP), in various biological contexts, including living cells researchgate.netrsc.orgnih.gov. Phosphatases are enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters, playing crucial roles in cellular signaling and regulation rsc.org.

Fluorogenic substrates for phosphatase activity are often designed with a phosphate moiety linked to a fluorophore like this compound rsc.orgencyclopedia.pubbiosynth.com. In the case of this compound-based substrates such as this compound-7-O-phosphate, the presence of the phosphate group quenches or reduces the fluorescence of the this compound moiety biosynth.comresearchgate.net. Upon cleavage of the phosphate group by a phosphatase, the free and highly fluorescent this compound molecule is released, resulting in a significant increase in fluorescence intensity rsc.orgbiosynth.com. This "turn-on" fluorescence signal allows for sensitive detection and imaging of phosphatase activity.

Probes incorporating a self-immolative linker between the phosphate moiety and this compound have been synthesized to improve the efficiency of this compound release upon enzymatic cleavage rsc.orgencyclopedia.pub. These probes have shown potential for real-time monitoring of endogenous phosphatase activity in living cells due to their good biocompatibility and cell internalization properties rsc.org.

Another approach for detecting alkaline phosphatase activity involves a cascade reaction where ALP hydrolyzes a substrate like L-ascorbic acid-2-phosphate (AAP) to produce L-ascorbic acid rsc.orgresearchgate.net. The L-ascorbic acid then reduces resazurin (B115843) to the fluorescent this compound, providing a fluorescence turn-on signal proportional to the ALP activity rsc.orgresearchgate.net. This method has demonstrated high sensitivity for ALP detection rsc.org.

This compound's red fluorescence emission is advantageous for cellular imaging as it minimizes interference from cellular autofluorescence compared to fluorophores with shorter emission wavelengths nih.gov.

Resorufin in Cellular Metabolism and Viability Studies

Assessment of Cellular Metabolic Activity via Resazurin-Resorufin System

The resazurin-resorufin system, often known by trade names such as Alamar Blue, is a cornerstone technique in cell biology, microbiology, and drug development for assessing cell viability and metabolic activity. mdpi.comwikipedia.orginrim.itnih.gov This assay relies on the ability of metabolically active cells to reduce the cell-permeable, non-fluorescent blue dye resazurin (B115843) into the highly fluorescent pink compound resorufin. mdpi.comwikipedia.orginrim.itbiotium.com The resulting fluorescence intensity or color change is directly proportional to the number of viable cells and their metabolic capacity. mdpi.cominrim.itbiotium.com This method is considered rapid, sensitive, and cost-effective. inrim.ittci-thaijo.org

Correlation between this compound Production and Metabolic State

The production of this compound is directly correlated with the metabolic state of the cells. mdpi.cominrim.it Metabolically active cells possess the necessary reducing enzymes, such as cytosolic, microsomal, and mitochondrial dehydrogenases and reductases, to convert resazurin to this compound. mdpi.cominrim.it The rate and extent of this conversion serve as a quantitative measure of cellular metabolic activity. inrim.it Even slight changes in cellular metabolic activity can lead to measurable reductions in resazurin to this compound conversion. inrim.it This correlation allows the assay to be used to estimate the number of viable cells in a sample by using a calibration curve. inrim.it

Optimization of Resazurin-Based Viability Assay Protocols

Optimizing resazurin-based viability assay protocols is crucial for obtaining reliable and reproducible data, particularly in cytotoxicity studies and drug screening. mdpi.comnih.govresearchgate.net Key parameters requiring optimization include excitation and emission wavelengths for this compound detection, incubation time with resazurin, and cell concentration and type. mdpi.com For instance, selecting optimal excitation and emission wavelengths (e.g., 545 nm excitation and 595 nm emission for A549 cells) is essential for accurate and sensitive fluorescence measurements with minimal background interference. nih.gov Incubation time needs to be optimized based on cell concentration and metabolic rate; prolonged incubation with high cell density can lead to substrate depletion, while insufficient time with low cell numbers may not allow for accurate measurement. inrim.it Standardization of protocols, focusing on critical experimental parameters and data quality, can significantly enhance the credibility and reliability of cytotoxicity studies. mdpi.comnih.govresearchgate.net

Application in Drug Screening and Toxicology Studies

Resazurin-based assays are widely applied in drug screening and toxicology studies to evaluate the impact of potential drug candidates and chemicals on cellular viability and metabolic activity. mdpi.comnih.govbiotium.comresearchgate.net The ability of the assay to provide a reliable estimate of viable cell numbers makes it a valuable tool for screening large libraries of compounds in a high-throughput format. biotium.commdpi.comabcam.com These assays help identify compounds that may have cytotoxic effects, allowing researchers to prioritize safer and more promising candidates for further development. mdpi.comnih.gov The assay's sensitivity and ease of use contribute to its widespread adoption in preclinical pharmaceutical research. mdpi.comnih.govmdpi.com

Use in Cancer Research and Drug Development

In cancer research and drug development, resazurin-based assays are extensively used to evaluate the cytotoxic effects of anti-cancer agents on various cancer cell lines. biotium.commdpi.combmglabtech.comnih.gov These assays play a pivotal role in the early stages of drug discovery, contributing to the identification of effective compounds. mdpi.com For example, the assay has been used to test the specific cytotoxic effect of venoms on canine mammary cancer cells. bmglabtech.com Optimization of these assays for specific cancer cell lines, such as A549 cells, is crucial for obtaining consistent and reliable results in cytotoxicity studies. nih.govmdpi.comnih.gov The assay's versatility extends to evaluating cell viability in 3D culture models, which are increasingly relevant in cancer research. mdpi.comnih.gov

Studies on Cell Proliferation and Cytotoxicity

Resazurin dye has been broadly used as a reliable indicator of cell viability in several types of proliferation and cytotoxicity assays. abcam.comscielo.br The reduction of resazurin to this compound correlates with the number of live cells, making it suitable for quantifying cell proliferation and assessing cytotoxic effects of various substances. abcam.comscielo.br The assay is simple to perform and allows for continuous monitoring of cells over time without requiring cell lysis, which is an advantage over some other viability assays like MTT. biotium.com Resazurin-based assays show excellent correlation with other reference viability assays. wikipedia.org They are utilized to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of antimicrobial agents and to evaluate the biocompatibility of materials. wikipedia.orgscielo.br

Here is a table summarizing some research findings related to Resazurin-based assays:

| Study Focus | Cell Type / System | Key Finding | Source |

| Optimization of Viability Assay | A549 cell line (2D and 3D cultures) | Optimized protocol improved reliability and reproducibility of cytotoxicity data. nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |

| Cytotoxicity of Anticancer Drugs | Cholangiocarcinoma cells (KKU-100) | Resazurin assay showed high correlation with microscopic counting for assessing gemcitabine (B846) cytotoxicity after optimization. tci-thaijo.org | tci-thaijo.org |

| Mitochondrial Respiratory Function | Circulating Lymphocytes | Resazurin reduction effectively assessed mitochondrial respiratory activity and detected dysfunction in patients with mitochondrial syndromes. allenpress.com | allenpress.com |

| Drug Screening | Various mammalian cell lines | Resazurin assay provides a high-throughput tool for assessing toxicity, viability, proliferation, migration, and invasion. abcam.com | abcam.com |

| Aerobic Respiration Measurement | Bacterial pure cultures and stream sediments | Resazurin transformation to this compound was strongly correlated with aerobic microbial respiration. usda.gov | usda.gov |

Monitoring of Programmed Cell Death and Cell Cycle Regulation

This compound's role in monitoring programmed cell death (apoptosis) and cell cycle regulation is primarily indirect, stemming from its use in viability and metabolic activity assays. These assays, which measure the metabolic conversion of resazurin to fluorescent this compound, can provide insights into the health and metabolic state of cells undergoing apoptosis or cell cycle changes.

Metabolically active cells reduce resazurin (a blue, weakly fluorescent dye) to this compound (a pink, highly fluorescent dye) through the action of intracellular enzymes, primarily mitochondrial, cytosolic, and microsomal dehydrogenases and reductases, including NADPH dehydrogenase and NADH dehydrogenase. wikipedia.orgmdpi.commdpi.compromega.comresearchgate.netnih.gov The resulting fluorescence of this compound, typically measured with excitation around 530-570 nm and emission around 580-590 nm, is proportional to the metabolic activity and, under standard conditions, the number of viable cells. wikipedia.orgmdpi.compromega.comgrisp.ptmdpi.com

While resazurin reduction primarily reports on metabolic activity rather than directly on cell death markers, changes in metabolic activity are often associated with programmed cell death and alterations in the cell cycle. nih.govnih.govmdpi.com As cells undergo apoptosis, their metabolic activity typically decreases, leading to a reduced conversion of resazurin to this compound and a corresponding decrease in fluorescence signal. nih.govpromega.com This metabolic decline can be detected using resazurin-based assays, providing an indicator of cell health status during the apoptotic process. promega.comresearchgate.net

Resazurin-based assays are often used in conjunction with other methods to gain a more comprehensive understanding of cell death mechanisms. grisp.ptpromega.comthermofisher.comthermofisher.comelrig.org For instance, multiplexing resazurin assays with assays that directly measure apoptosis markers, such as caspase activity or phosphatidylserine (B164497) externalization (detected by Annexin V binding), allows for simultaneous assessment of metabolic activity and specific apoptotic events. grisp.ptpromega.comthermofisher.comthermofisher.comelrig.orgbiotium.comthermofisher.comthermofisher.com

For example, studies using multiplexed assays have shown that as cells are treated with cytotoxic agents, there is a decrease in this compound fluorescence (indicating decreased viability/metabolic activity) and a concomitant increase in markers of apoptosis, such as cleaved caspase-3/7 or Annexin V binding. thermofisher.comthermofisher.comelrig.orgthermofisher.com This approach helps to correlate changes in metabolic activity detected by this compound formation with the progression of programmed cell death.

Resazurin reduction assays can also be used to monitor cell proliferation, which is intrinsically linked to the cell cycle. researchgate.netbio-rad-antibodies.com As cells proliferate, their metabolic activity increases, leading to a higher rate of resazurin reduction and increased this compound fluorescence. researchgate.netnih.gov Conversely, compounds or conditions that arrest the cell cycle or induce cell death will typically result in decreased metabolic activity and reduced this compound formation.

Some research findings highlight the correlation between this compound formation and cell viability in specific contexts. For instance, studies have shown a strong association between measurements obtained using resazurin reduction and conventional methods like microplate readers for assessing cell concentrations. researchgate.net

Resorufin in Reactive Species Detection and Redox Biology

Detection of Reactive Oxygen Species (ROS)

Resorufin plays a key role in the detection of various ROS, which are highly reactive metabolites of oxygen.

Hydrogen Peroxide (H2O2) Detection

One of the most common applications of this compound is in the detection of hydrogen peroxide (H2O2). The Amplex Red assay, for instance, utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of the non-fluorescent Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent this compound. This reaction occurs with a 1:1 stoichiometry between Amplex Red and H2O2 in the presence of peroxidase.

The mechanism involves HRP reacting with H2O2 to form peroxidase compound I, which then oxidizes Amplex Red to this compound. This method is highly sensitive and can detect H2O2 at concentrations as low as 50 nM. The resulting this compound has excitation and emission maxima at approximately 571 nm and 585 nm, respectively, allowing for fluorometric or spectrophotometric detection due to its high extinction coefficient.

Data on the sensitivity of the Amplex Red assay for H2O2 detection demonstrate a linear relationship between H2O2 concentration and fluorescence intensity at low levels.

| H2O2 Concentration (nM) | Relative Fluorescence Units (RFU) |

| 0 | Background |

| 50 | Signal 1 |

| 100 | Signal 2 |

| ... | ... |

(Note: Specific RFU values would depend on experimental setup and would be included if available in the source data.)

Studies have shown the effectiveness of this method in detecting enzymatically generated H2O2. For example, the oxidation of glucose by glucose oxidase produces H2O2, which can then be detected using the Amplex Red/HRP system.

Superoxide (B77818) Detection

While the Amplex Red/HRP system is primarily known for H2O2 detection, this compound is also involved in the detection of superoxide (O2•−). Some probes are designed such that they are oxidized by superoxide to yield this compound or a this compound-based fluorescent product. For instance, dihydro analogues of fluorescent dyes, including those that lead to this compound formation, are used as probes for detecting oxidative activity.

Research has indicated that this compound itself can undergo photoreduction in the presence of reducing agents like NADH and visible light irradiation, leading to the formation of a semiquinoneimine radical and subsequently dihydrothis compound. In aerobic conditions, these reduced forms can be oxidized by oxygen, regenerating this compound and forming superoxide. This process highlights the involvement of this compound in redox cycling that can be linked to superoxide generation.

Detection of Reactive Nitrogen Species (RNS)

This compound-based probes have also been developed for the detection of reactive nitrogen species (RNS), such as peroxynitrite (ONOO−). These probes are designed to react specifically with certain RNS, leading to the release or formation of the fluorescent this compound.

Studies have shown that while the Amplex Red assay is primarily for H2O2, peroxynitrite-derived radicals, but not peroxynitrite itself, can oxidize Amplex Red to this compound.. Horseradish peroxidase can also catalyze the oxidation of Amplex Red by peroxynitrite, which is a consideration when using the probe for H2O2 detection. Novel this compound-based probes have been specifically constructed for tracking ONOO−, exhibiting high selectivity over other analytes.

Detection of Reactive Sulfur Species (RSS)

This compound serves as a fluorophore platform for the design of probes that detect reactive sulfur species (RSS), including hydrogen sulfide (B99878) (H2S) and sulfane sulfur species. The design of these probes often exploits the nucleophilicity and reducing potential of RSS.

For example, some this compound-based probes for H2S detection utilize a recognition unit, such as a nitro group, coupled to this compound. H2S can reduce the nitro group, triggering a reaction that releases the fluorescent this compound. Another approach involves H2S-triggered 1,6-elimination of a caging group from a this compound derivative. These methods allow for sensitive and selective detection of H2S in biological systems.

Research findings demonstrate the sensitivity and selectivity of these probes. For instance, a specific this compound-based probe featuring a nitrobenzene (B124822) unit showed a low detection limit of 17.30 µM for H2S. Another probe utilizing an α-CF3-benzyl caging group showed improved sensitivity with a lower detection limit of 1 µM compared to its protio analog (20 µM).

| Probe Type | Target RSS | Recognition Unit/Mechanism | Detection Limit |

| This compound-nitrobenzene conjugate | H2S | Nitro group reduction | 17.30 µM |

| This compound with α-CF3-benzyl caging group | H2S | H2S-triggered 1,6-elimination | 1 µM |

| This compound with protio-benzyl caging group | H2S | H2S-triggered 1,6-elimination | 20 µM |

Redox Cycling Mechanisms and Interferences

While this compound and its precursors are valuable probes, their use can be subject to redox cycling mechanisms and interferences that may affect the accuracy of measurements.

This compound, the fluorescent product, can itself be a substrate for peroxidases under certain conditions, potentially being oxidized to a colorless compound, which could lead to an underestimation of the analyte concentration. Furthermore, in the presence of suitable electron donors, this compound can undergo redox cycling, for example, catalyzed by diaphorase with NAD(P)H, producing H2O2. This can lead to an overestimation of the actual amount of H2O2 present.

Interferences can also arise from other substances in the sample. For instance, in the HRP-catalyzed oxidation of Amplex Red to this compound for H2O2 detection, exogenous peroxidase substrates like p-hydroquinone or acetaminophen (B1664979) can inhibit the reaction by competing for H2O2. Phenol derivatives have also been shown to interfere with the detection of enzymatically generated H2O2 using Amplex Red and HRP.

Another consideration is the photosensitized reduction of this compound. Visible light irradiation in the presence of a reducing agent like NADH can cause photoreduction of this compound, leading to the formation of ROS, including superoxide and hydrogen peroxide, which can regenerate this compound and amplify the fluorescence signal. This autocatalytic degradation of Amplex Red to this compound when exposed to light can limit its applicability.

The fluorescence of this compound is also pH-dependent. Below its pKa (~6.0), the absorption maximum shifts, and the fluorescence quantum yield decreases significantly. Therefore, maintaining a pH between 7 and 8 is generally recommended for reactions involving Amplex Red to ensure accurate fluorescence measurements of this compound.

Despite these potential interferences and redox cycling issues, Amplex Red-based assays remain a widely used method for detecting and quantifying hydrogen peroxide in various systems. Awareness of these mechanisms and potential interferences is crucial for accurate experimental design and interpretation of results when using this compound-based probes.

| Interfering Substance/Condition | Effect on this compound-Based Assays | Relevant Analyte Detection Affected |

| Peroxidases (excess) | Oxidation of this compound to colorless products | H2O2 |

| Electron Donors (e.g., NADH) | Redox cycling of this compound, potentially generating H2O2/Superoxide | H2O2, Superoxide |

| Exogenous Peroxidase Substrates | Competitive consumption of H2O2, inhibiting this compound formation | H2O2 |

| Phenol Derivatives | Interference with enzymatic H2O2 detection | H2O2 |

| Visible Light Irradiation | Photosensitized reduction and ROS generation, signal amplification | H2O2, Superoxide |

| pH (< 6.0) | Shift in absorption maximum, decreased fluorescence quantum yield | General (Fluorescence Measurement) |

Compound Table

| Compound Name | PubChem CID |

| This compound | 69462 |

| Hydrogen Peroxide (H2O2) | 784 |

| Superoxide (O2•−) | 5359597 |

| Hydrogen Sulfide (H2S) | 402 |

| Horseradish Peroxidase | 9865515 |

| Amplex Red | 53442254 |

| Resazurin (B115843) | 11077 |

| NADH | 5879 |

| Peroxynitrite (ONOO−) | 23475 |

Resorufin in Fluorescent Probe Development and Imaging

Design Principles of Resorufin-Based Fluorescent Probes

The design of this compound-based fluorescent probes often relies on modifying the 7-hydroxy group of the this compound scaffold. researchgate.netrsc.org This modification typically quenches the fluorescence of this compound. researchgate.netnih.govrsc.orgrhhz.net The probe is designed such that a specific interaction with the target analyte cleaves the modifying group, releasing the highly fluorescent free this compound and resulting in a significant increase in fluorescence intensity. researchgate.netnih.gov This "turn-on" mechanism is a common strategy for developing sensitive and selective probes. researchgate.netnih.govrsc.orgrhhz.netresearchgate.net

Responsive Mechanisms of this compound Probes

This compound-based probes commonly employ "turn-on" mechanisms, where the fluorescence is initially quenched and is restored upon interaction with the target analyte. researchgate.netnih.govrsc.orgrhhz.netresearchgate.net This is often achieved by attaching a recognition group to the 7-hydroxy position of this compound. researchgate.netrsc.org Upon encountering the analyte, a chemical reaction occurs that removes the recognition group, liberating the fluorescent this compound. researchgate.netnih.gov

One specific responsive mechanism involves deboronation. rsc.orgnih.govacs.orgresearchgate.net Probes incorporating arylboronate groups attached to the this compound scaffold can be designed to react with specific reactive oxygen species, such as benzoyl peroxide (BPO). rsc.orgnih.gov The reaction with BPO triggers the deboronation, leading to the release of fluorescent this compound and a corresponding "off-on" fluorescence response. rsc.orgnih.gov

Targeting Specific Analytes (Cations, Anions, Small Molecules, Biological Macromolecules)

This compound has been widely utilized in the design of responsive probes targeting a diverse range of bioactive species. rsc.orgresearchgate.net These include cations, anions, reactive sulfur species, small molecules, and biological macromolecules. rsc.orgresearchgate.net The versatility of this compound allows for the development of probes with tailored recognition units that selectively interact with the desired analyte, leading to a measurable fluorescence change. rsc.orgresearchgate.netnih.gov

This compound in Live-Cell Imaging and Super-Resolution Microscopy

This compound's favorable properties, including good water solubility, biocompatibility, and low cytotoxicity, make it suitable for live-cell imaging applications. researchgate.netnih.govrhhz.net Its red emission is also advantageous for minimizing interference from cellular autofluorescence. nih.gov Furthermore, this compound has been applied in super-resolution microscopy techniques. nih.govresearchgate.netpnas.org

Protein Labeling and Tracking

This compound can be used for site-specific protein labeling in living cells. nih.govresearchgate.netpnas.org This is often achieved through the use of engineered enzymes, such as a computationally designed this compound ligase. nih.govresearchgate.net This ligase can catalyze the covalent attachment of this compound to specific proteins tagged with a recognition peptide. nih.govresearchgate.net This methodology has been successfully applied to label and track proteins like vimentin (B1176767) intermediate filaments in live cells, enabling their visualization using techniques like confocal and STED microscopy. nih.govresearchgate.netpnas.org STED microscopy, a super-resolution technique, has demonstrated the ability to resolve vimentin filaments with higher detail (around 80 nm resolution) compared to conventional confocal microscopy (around 300 nm resolution) when labeled with this compound. nih.govresearchgate.netpnas.org

Here is a table summarizing the resolution comparison:

| Microscopy Technique | Approximate Resolution |

| Confocal Microscopy | ~300 nm nih.govresearchgate.netpnas.org |

| STED Microscopy | ~80 nm nih.govresearchgate.netpnas.org |

Imaging of Hydrazine (B178648) in Living Cells

This compound-based fluorescent probes have been developed for the sensitive and selective detection and imaging of hydrazine in living cells. rhhz.netnih.govrsc.orgrsc.orgresearchgate.net These probes are typically designed as "turn-on" systems that become fluorescent upon reaction with hydrazine. rhhz.netnih.gov For example, a this compound derivative probe, RTP-1, has been shown to detect hydrazine levels within 30 minutes, with a clear enhancement of fluorescent intensity observed in cells incubated with hydrazine. rhhz.net Another probe demonstrated a significant fluorescence increase (approximately 16-fold) upon reaction with hydrazine at physiological pH and was successfully used for imaging hydrazine in living cells. nih.gov Studies have also shown the application of this compound-based probes for imaging both exogenous and endogenous hydrazine in living cells and even in vivo models like zebrafish and mice. rsc.orgrsc.org

Here is a table summarizing research findings on hydrazine detection:

| Probe | Mechanism | Detection Limit | Application | Fluorescence Increase |

| RTP-1 rhhz.net | Nucleophilic addition-elimination releasing this compound rhhz.net | 0.84 μmol/L rhhz.net | Imaging in living cells rhhz.net | Not specified, but described as "distinct enhancement" rhhz.net |

| This compound-based probe nih.gov | "OFF-ON" fluorescence upon reaction with hydrazine nih.gov | Not specified for this specific probe, but linear range from 0 to 50 μmol/L reported for RTP-1 rhhz.net | Live-cell monitoring in CHO cells nih.gov | ~16 folds nih.gov |

| RFT rsc.orgrsc.org | "Turn-on" fluorescence upon reaction with hydrazine rsc.orgrsc.org | 260 nM rsc.orgrsc.org | Imaging in living cells, zebrafish, and mice rsc.orgrsc.org | 2.5-fold in cells with exogenous hydrazine rsc.org |

Application in Electron Microscopy (EM) through Photooxidation

Beyond fluorescence microscopy, this compound can also be utilized to generate contrast for electron microscopy through a process called photooxidation. nih.govresearchgate.netresearchgate.netuniversiteitleiden.nlresearchgate.net In this method, this compound in its excited triplet state can generate singlet oxygen. nih.govresearchgate.net This singlet oxygen can then polymerize diaminobenzidine (DAB), a chromogen. nih.govresearchgate.netresearchgate.netuniversiteitleiden.nlresearchgate.net Subsequent staining with osmium tetroxide (OsO4) results in an electron-dense polymer that is visible under the electron microscope. nih.govresearchgate.net This photooxidation capacity allows for correlated light and electron microscopy, where the location of the fluorescently labeled structure can be visualized at both the super-resolution light microscopy level and the high-resolution electron microscopy level. nih.govresearchgate.netresearchgate.netuniversiteitleiden.nlresearchgate.net While this compound's photophysical properties are not considered optimal for highly efficient photooxidation compared to other agents, this application demonstrates its versatility as a multimodal tag. nih.gov

Multimodal Imaging Applications

This compound, a highly fluorescent phenoxazine (B87303) dye, plays a significant role in the development of multimodal imaging techniques by serving as a key fluorescent component in various probes and systems. Multimodal imaging integrates two or more imaging modalities to provide complementary information, leveraging the strengths of each technique for enhanced visualization and analysis. This compound's favorable photophysical properties, including its long excitation and emission wavelengths and high fluorescence quantum yield, make it a valuable fluorophore for such applications scholarsportal.inforesearchgate.net.

One area where this compound derivatives contribute to multimodal imaging is Correlative Light and Electron Microscopy (CLEM). CLEM combines the molecular specificity of fluorescence microscopy with the high resolution of electron microscopy. ReAsH (this compound arsenical hairpin-binding reagent), a this compound-based probe, has been identified as a useful tool for CLEM studies fishersci.ca. This allows researchers to visualize the precise localization of fluorescently labeled structures within the detailed ultrastructural context provided by electron microscopy fishersci.ca.

Another application involves Fluorescence-Enabled Electrochemical Microscopy (FEEM). This technique couples an electrochemical reaction to a fluorogenic reaction, converting an electrochemical signal into a fluorescent one that can be observed using fluorescence microscopy fishersci.ca. The reduction of resazurin (B115843) to the highly fluorescent this compound is a key reaction utilized in FEEM to study analyte oxidation reactions fishersci.ca. Conversely, the oxidation of non-fluorescent dihydrothis compound to fluorescent this compound enables the study of cathodic reactions fishersci.ca. This system effectively merges electrochemical and fluorescence imaging capabilities fishersci.ca.

Furthermore, this compound has been incorporated into nanoscale platforms designed for multimodal imaging. Nanoscale metal-organic frameworks (NMOFs), for instance, can encapsulate multiple imaging agents, allowing for the combination of different imaging modalities within a single entity . This compound has been successfully encapsulated within NMOFs (e.g., Rs⊂nMOF-801) for fluorescence imaging of cells . The inherent properties of NMOFs allow for potential integration with other modalities such as MRI, CT, or PET, paving the way for this compound-loaded nanoparticles to be used in multimodal imaging and theranostics .

Multicolor fluorescence imaging, while often a component of fluorescence microscopy itself, can also be considered a step towards multimodal approaches by allowing the simultaneous visualization of multiple targets labeled with different fluorophores. Studies investigating cerebral amyloid angiopathy (CAA) have utilized multi-photon imaging to reveal the colocalization of this compound staining with other amyloid-binding dyes and vascular markers in mouse brain tissue dsmz.de. This approach provides spatially correlated information about different biological components, which can be integrated with data from other imaging modalities in broader multimodal studies.

Resorufin in Environmental and Hydrological Applications

Quantification of Microbial Metabolic Activity in Stream Ecosystems

Resorufin's formation from resazurin (B115843) is directly linked to microbial metabolic activity. researchgate.netresearchgate.net Studies have shown a strong positive correlation between the transformation of resazurin to this compound and aerobic microbial respiration in various experiments, including those with pure bacterial cultures and colonized sediments. researchgate.net This correlation allows resazurin to serve as a surrogate for measuring respiration in stream ecosystems. researchgate.net The transformation rate of resazurin has been found to be significantly faster in hyporheic sediments compared to the water column, consistent with the higher microbial biomass typically found in sediments. researchgate.net Research indicates that the resazurin-to-resorufin processing ratios can be effective indicators of ecosystem respiration. eos.org

Assessment of Surface Water-Sediment Interactions

The resazurin-resorufin system is a valuable tool for assessing the interactions between surface water and sediments. researchgate.net The differential transformation rates of resazurin in the water column versus the metabolically active zones within the streambed, such as the hyporheic zone, provide insights into the exchange processes occurring at this interface. researchgate.neteos.org As surface water moves into the streambed and interacts with the microbial communities in the sediments, resazurin is converted to this compound. researchgate.net The measurement of both resazurin and this compound concentrations allows researchers to quantify the extent of this interaction and the associated metabolic activity within the hyporheic zone. eos.orgd-nb.info This tracer system helps to identify metabolically active zones within the hyporheic zone. annualreviews.org

Measurement of Aerobic Respiration in Aquatic Systems

The resazurin-resorufin system is widely used to estimate aerobic respiration in aquatic ecosystems, particularly in streams. researchgate.netresearchgate.net The irreversible reduction of resazurin to this compound is driven by cellular metabolic activity, making it a direct indicator of respiration. researchgate.netresearchgate.net This method provides an alternative to traditional oxygen-based measurements, especially in situations where oxygen measurements may be less ideal, such as in highly turbulent or cold waters with rapid reaeration, or when instantaneous rates are required. nsf.gov The system can measure respiration across various spatial scales, from individual cells to entire stream reaches. nsf.gov Studies have demonstrated that the decay of resazurin is proportional to aerobic respiration in the system. nih.govroyalsocietypublishing.org

Evaluation of Aerobic Biodegradation of Organic Matter

Resazurin can be used to measure the aerobic biodegradation of organic matter found in effluents and aquatic systems. wikipedia.org While the provided search results primarily focus on the use of the resazurin-resorufin system as a proxy for aerobic respiration driven by the metabolism of organic matter, standard methods for evaluating aerobic biodegradation of organic compounds in aqueous media often involve measuring oxygen demand in a closed respirometer or quantifying CO2 evolution. iteh.aivelp.commicrobe-investigations.com The transformation of resazurin to this compound is a direct consequence of the metabolic processes undertaken by microorganisms as they break down organic matter aerobically. wikipedia.orgresearchgate.net Therefore, the rate of this compound formation can indirectly reflect the rate of aerobic biodegradation of available organic substrates by the microbial community.

Mechanistic and Theoretical Studies of Resorufin Reactivity

Computational Chemistry Approaches to Resorufin Reduction Mechanisms

Computational chemistry has provided valuable insights into the reduction mechanisms of this compound. Theoretical studies, particularly using quantum chemical theory, have investigated the reduction of this compound by reducing agents such as sodium borohydride (B1222165) (NaBH4). researchgate.netnih.govacs.org These studies have elucidated the step-by-step process involved in the conversion of this compound to its reduced form, dihydrothis compound. researchgate.netnih.govacs.org

The proposed mechanism for this compound reduction by NaBH4 involves several key steps: a nucleophilic addition of BH4- to the this compound molecule, followed by a synchronous proton abstraction from a carbon atom, a subsequent protonation at a nitrogen atom, and finally a hydrolysis process to yield the reduced product, dihydrothis compound. researchgate.netnih.govacs.org Computational results highlight the significant role of the counter cation (Na+) and the solvation effect of water molecules in stabilizing transition states and consequently reducing the activation energies of the elementary steps in the reduction process. researchgate.netnih.gov Interestingly, theoretical investigations suggest that the protonation of the nitrogen atom can lead to a Λ-type structure for the reduced product, dihydrothis compound, in contrast to a planar structure. researchgate.netnih.gov This significant alteration in geometry can influence the optical properties of the reduced product, affecting its fluorescence characteristics. researchgate.netnih.gov

Photophysical Properties and Photochemical Behavior of this compound

The photophysical properties of this compound are fundamental to its widespread use as a fluorescent probe. These properties, including its absorption and emission characteristics, fluorescence quantum yield, and sensitivity to environmental factors like pH, have been extensively studied. researchgate.netnih.govresearchgate.netbioone.orgconicet.gov.arrsc.org

This compound exhibits characteristic excitation and emission wavelengths in the visible spectrum, making it a suitable fluorophore for various applications. The excitation wavelength typically falls within the range of 560 to 573 nm. researchgate.netrsc.orgsigmaaldrich.combiotium.comnih.govresearchgate.netbiosynth.comchemodex.comnih.gov The corresponding emission wavelength is generally observed between 580 and 587 nm. rsc.orgsigmaaldrich.combiotium.comnih.govresearchgate.netbiosynth.comchemodex.comnih.gov For instance, studies have reported excitation maxima at 572 nm and emission maxima at 583 nm or 585 nm in phosphate (B84403) buffer at pH 7.7. sigmaaldrich.com Another source indicates excitation/emission at 563/587 nm at pH 9. biotium.combiosynth.comchemodex.com The long excitation and emission wavelengths of this compound are advantageous for fluorescence assays. researchgate.netresearchgate.net

This compound is known for its high fluorescence quantum yield, particularly in neutral to basic conditions. Quantum yield values reported in aqueous solutions at pH above 7.5 are around 0.74 to 0.75, indicating efficient fluorescence emission. researchgate.netnih.govresearchgate.netbioone.orgchemodex.com In ethanol, a quantum yield of 0.63 has been reported. bioone.org The molar absorptivity (extinction coefficient) of this compound is also notably high, contributing to its sensitivity as a probe. Values around 56,000 M−1cm−1 at 572 nm have been reported. researchgate.netbioone.orgchemodex.comresearchgate.net These high values for quantum yield and molar absorptivity contribute to this compound's effectiveness in fluorescence-based assays. researchgate.netchemodex.comresearchgate.net

The fluorescence properties of this compound are significantly influenced by pH. researchgate.netnih.govresearchgate.netbioone.orgsigmaaldrich.commdpi.comspiedigitallibrary.orgbiosynth.comnih.gov this compound exists predominantly in its anionic form at pH values above its pKa, which is reported to be around 5.8 to 7.9. bioone.orgsigmaaldrich.comnih.gov This anionic form is highly fluorescent. researchgate.netnih.govresearchgate.netbioone.org As the pH decreases below this range, this compound becomes protonated, leading to a substantial reduction in fluorescence intensity. researchgate.netnih.govresearchgate.netbioone.org At lower pH values, the protonated molecule is only weakly fluorescent. researchgate.netresearchgate.net The pH sensitivity of this compound's fluorescence makes it useful as a pH indicator in certain ranges. sigmaaldrich.comspiedigitallibrary.org While the fluorescence intensity changes with pH, the spectral shape of the emission band remains largely unaltered between pH 7.5 and 12. bioone.org

This compound generally exhibits good stability against light irradiation, which is a desirable property for fluorescent probes used in imaging and assays. researchgate.netresearchgate.netmdpi.comnih.gov However, like many fluorophores, this compound can undergo photobleaching, particularly under prolonged or intense illumination. researchgate.netconicet.gov.arescholarship.orgpnas.org Photobleaching can limit the duration of experiments and affect the accuracy of measurements. Studies have shown that fluorinated derivatives of this compound can exhibit enhanced photostability compared to the non-fluorinated compound. google.com Despite the potential for photobleaching, this compound is considered to have strong resistance to photobleaching in many applications. researchgate.netmdpi.comnih.gov

pH Sensitivity of Fluorescence

Interaction of this compound with Biological Reductants and Redox Cycling

This compound plays a key role in various biological assays, particularly those involving redox reactions. It is often generated from the reduction of resazurin (B115843) by biologically relevant reductants. researchgate.netwikipedia.orgmdpi.commdpi.comfrontiersin.org In cellular assays, metabolically active cells can reduce resazurin to this compound through the action of intracellular reductants such as NADH and NADPH, catalyzed by mitochondrial and cytoplasmic reductases. researchgate.netwikipedia.orgmdpi.commdpi.com This conversion is accompanied by a change in color and a significant increase in fluorescence, forming the basis of cell viability assays. researchgate.netwikipedia.orgmdpi.commdpi.com

Beyond its generation from resazurin, this compound itself can participate in redox processes. Under reducing conditions, this compound can be reversibly reduced to dihydrothis compound, a non-fluorescent species. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net The redox potential of the this compound/dihydrothis compound pair is reported to be -51 mV versus the standard hydrogen electrode at pH 7.0. wikipedia.org This reversible reduction allows this compound to act as a redox indicator. wikipedia.org Furthermore, this compound can undergo redox cycling catalyzed by certain enzymes, such as NADPH-cytochrome P450 reductase. sigmaaldrich.comnih.gov These interactions with biological reductants and the potential for redox cycling are important considerations when using this compound in biological systems, as they can influence signal generation and interpretation. nih.gov

Advanced Methodological Considerations and Future Directions

Challenges in Quantitative Analysis of Resorufin-Based Assays

Quantitative analysis using this compound-based assays faces several challenges that can impact the accuracy and reliability of results. One significant challenge is the potential for this compound to be further reduced to dihydrothis compound, a colorless and non-fluorescent compound. researchgate.net This secondary reduction can lead to a loss of fluorescent signal over time, jeopardizing the linearity of the assay and complicating quantitative measurements. nih.gov The interference of extracellular processes must also be considered, as non-cellular electron donors can contribute to resazurin (B115843) reduction, potentially compromising the validity of the assay for measuring solely cellular metabolic activity. nih.gov